molecular formula C9H14O3 B3018685 (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid CAS No. 2287248-61-5

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid

Cat. No.: B3018685
CAS No.: 2287248-61-5
M. Wt: 170.208
InChI Key: ZXTVZAVFOBOTOR-SFYZADRCSA-N
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Description

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid is a chiral oxane-based carboxylic acid with the molecular formula C9H14O3 . As a carboxylic acid, this compound features a highly polar carboxyl group, making it soluble in polar solvents and capable of participating in hydrogen bonding, which can influence its physical properties and reactivity . The defined (2R,3R) stereochemistry of this molecule makes it a valuable non-racemic chiral building block or intermediate for asymmetric organic synthesis . Carboxylic acids are exceptionally versatile in research applications. This compound could serve as a precursor in amidation or esterification reactions to produce novel amides or esters, which are key functional groups in natural products and pharmaceuticals . Furthermore, carboxylic acids are widely used in nanotechnology as surface modifiers for metallic nanoparticles or carbon nanostructures, helping to prevent aggregation and improve dispersion in various matrices . Researchers may also explore its potential as an organocatalyst or its use in multicomponent reactions, such as the Passerini reaction . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R)-2-prop-1-en-2-yloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h7-8H,1,3-5H2,2H3,(H,10,11)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVZAVFOBOTOR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1[C@@H](CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxirane derivative, under mild conditions. The reaction often employs a rhodium or ruthenium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or alkanes.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid is an organic compound with significant potential in various scientific research applications. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its potential in drug formulation due to its unique structural properties. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited antiviral properties against specific viral strains. The mechanism involved the inhibition of viral replication, making it a promising candidate for antiviral drug development.

Agricultural Chemistry

This compound has applications in agricultural chemistry, particularly in the development of herbicides and pesticides. Its selective action on certain plant pathways allows for targeted pest control without harming non-target species.

Case Study: Herbicide Efficacy

Research conducted on the herbicidal activity of this compound showed effective control over common agricultural weeds while maintaining crop safety. Field trials indicated a significant reduction in weed biomass compared to untreated controls.

Material Science

In material science, this compound is explored for its potential as a monomer in polymer synthesis. Its reactivity allows for the formation of various polymeric materials with desirable mechanical properties.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polyurethane30300180
Polyacrylate25250160

Biochemistry

In biochemistry, this compound serves as a building block for synthesizing various biomolecules. Its carboxylic acid functional group is particularly useful in forming esters and amides.

Case Study: Synthesis of Bioactive Compounds

A research project focused on synthesizing bioactive compounds from this compound showed promising results in creating compounds with antimicrobial properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features :

  • Oxane ring : Provides conformational stability and influences solubility.
  • Prop-1-en-2-yl substituent : An unsaturated allyl group (CH₂=C(CH₃)−) that introduces reactivity for addition or polymerization reactions.
  • Carboxylic acid : Enhances polarity, enabling hydrogen bonding and salt formation for improved bioavailability in drug design.

Physical Properties :

  • Molecular formula: C₉H₁₄O₃
  • Molecular weight: 170.21 g/mol (calculated).
  • The allyl group reduces symmetry compared to saturated analogs, likely lowering melting points and increasing reactivity.
  • Pharmaceuticals : As a building block for bioactive molecules, leveraging the allyl group for targeted drug delivery or covalent inhibition.
  • Material Science : Participation in polymerization or cross-linking due to the unsaturated bond.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Three structurally related compounds are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Type CAS Number Key Applications
(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid C₉H₁₄O₃ 170.21 Prop-1-en-2-yl (allyl) Oxane N/A Pharmaceuticals, Materials
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid C₉H₁₆O₃ 172.20 Propan-2-yl (isopropyl) Oxane 1909294-46-7 Pharma, Agrochemicals
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid C₉H₁₂N₂O₃ 196.20 1-Methyl-1H-pyrazol-5-yl Oxolane (THF) 1807912-27-1 Likely pharmaceuticals

Structural Analysis :

Ring Size :

  • Oxane (6-membered) : Offers greater conformational flexibility compared to oxolane (5-membered) , which has a rigid, planar structure .
  • The oxolane derivative’s smaller ring may enhance metabolic stability in drug candidates .

Substituent Effects :

  • Allyl (Prop-1-en-2-yl) : Introduces a reactive double bond, enabling Diels-Alder or Michael addition reactions. This contrasts with the inert isopropyl group in the rac compound, which prioritizes steric bulk over reactivity .
  • Pyrazole : The nitrogen-rich heterocycle in the oxolane analog facilitates hydrogen bonding and metal coordination, common in kinase inhibitors or antimicrobial agents .

Stereochemistry :

  • The target compound and oxolane analog are enantiomerically pure (2R,3R), whereas the rac compound is a racemic mixture, necessitating chiral resolution for pharmaceutical efficacy .

Physicochemical and Reactivity Comparison

Property Target Compound rac-(2R,3R)-Isopropyl Analog Pyrazole-Oxolane Analog
Solubility Moderate (polar carboxylic acid vs. nonpolar allyl) Higher (saturated isopropyl) Lower (pyrazole hydrophobicity)
Reactivity High (allyl double bond) Low (saturated substituent) Moderate (pyrazole π-system)
Thermal Stability Lower (unsaturated bond) Higher Moderate

Key Findings :

  • The allyl group’s unsaturation makes the target compound more reactive but less stable than its isopropyl counterpart, limiting its use in high-temperature applications .

Application-Specific Insights

Pharmaceuticals :

  • The rac-isopropyl analog is widely used in drug synthesis for its stability and ease of functionalization .
  • The pyrazole-oxolane compound is structurally akin to COX-2 inhibitors (e.g., celecoxib), suggesting anti-inflammatory applications .
  • The target compound’s allyl group could enable covalent binding to biological targets, a strategy employed in kinase inhibitors like ibrutinib.

Material Science :

  • The allyl substituent’s reactivity supports its use in cross-linked polymers or dendrimers, whereas the isopropyl analog’s inertness favors lubricants or plasticizers .

Agrochemicals :

  • The rac-isopropyl compound’s stability under environmental conditions makes it suitable for slow-release herbicides, a role less feasible for the reactive allyl derivative .

Biological Activity

(2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid, a compound with significant structural and functional characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H8O3\text{C}_6\text{H}_8\text{O}_3

This compound features a carboxylic acid functional group which is crucial for its biological activity. The stereochemistry at the 2 and 3 positions contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a structure-activity relationship study highlighted that modifications at specific positions significantly enhance cytotoxicity against human cancer cells .
  • Proteasome Inhibition : The compound has been investigated for its ability to inhibit proteasome activity, which is critical in cancer therapy. In vitro assays demonstrated that certain analogs possess potent inhibitory effects on proteasome function, leading to increased apoptosis in cancer cells .
  • Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

Modification Biological Activity IC50 Value
Parent CompoundBaseline cytotoxicity-
Methyl substitution at C2Increased potency against RPMI 8226<350 µM
Hydrophobic substituent at C3Enhanced proteasome inhibitionIC50 = 0.45 mg/mL
Removal of chiral centerDecreased activityNot applicable

These findings suggest that both hydrophobic interactions and stereochemistry play critical roles in enhancing the efficacy of the compound.

Case Studies

Several case studies illustrate the biological impact of this compound:

  • Cytotoxicity Against Multiple Myeloma Cells : A study evaluated the effects of this compound on RPMI 8226 cells, revealing an IC50 value of 0.45 mg/mL after 24 hours of treatment. The results indicated significant antiproliferative properties compared to control groups .
  • Inhibition of Proteasome Activity : Another investigation assessed the ability of various analogs to inhibit proteasome activity in cancer cells. The most effective compounds demonstrated a six-fold increase in potency compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2R,3R)-2-Prop-1-en-2-yloxane-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted aminothiazolones in acetic acid under controlled conditions yields structurally similar bicyclic carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv) is critical to achieving high regioselectivity.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : To verify enantiomeric purity, especially given its stereospecific (2R,3R) configuration.
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry .
  • NMR spectroscopy : Key for structural elucidation; coupling patterns in 1H^1H-NMR (e.g., vicinal coupling constants) help distinguish between diastereomers.
  • Mass spectrometry : Validates molecular weight (e.g., molecular ion peaks matching C9_9H12_{12}O3_3) .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
  • Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity) over 1–3 months, monitoring degradation via HPLC .
  • pH-dependent solubility profiling : Measure solubility in buffered solutions (pH 1–12) to identify optimal storage conditions .

Advanced Research Questions

Q. How can contradictions in stereochemical data (e.g., conflicting optical rotation values) be resolved?

  • Methodological Answer :

  • Flack x parameter analysis : Use X-ray diffraction with a robust statistical model to distinguish between enantiomorphs and avoid false chirality assignments in near-centrosymmetric structures .
  • Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with DFT-simulated spectra to validate absolute configuration .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or enzymatic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking simulations : Model interactions with enzymatic active sites (e.g., cyclooxygenase or cytochrome P450) to identify potential metabolic pathways .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to predict bioavailability .

Q. How should researchers design experiments to address discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Use Hill equation modeling to normalize EC50_{50}/IC50_{50} values across assays.
  • Orthogonal assay validation : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to confirm mechanism-specific effects .
  • Batch-effect correction : Apply statistical tools (e.g., ComBat) to account for variability in synthetic batches or instrumentation .

Key Notes

  • Stereochemical Integrity : Always validate configurations using multiple orthogonal methods (e.g., X-ray + CD) to avoid misassignment .
  • Replicability : Document synthetic protocols in full (e.g., reflux time, solvent purity) to ensure reproducibility across labs .
  • Data Contradictions : Use meta-analysis frameworks to reconcile conflicting bioactivity data, considering variables like cell line heterogeneity or assay sensitivity .

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